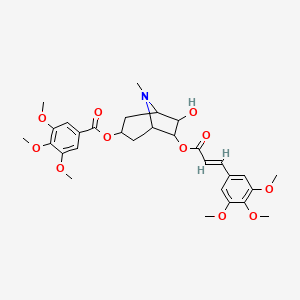
Pervilleine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pervilleine A is a natural product found in Erythroxylum pervillei with data available.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Pervilleine A has shown promise in enhancing the efficacy of conventional chemotherapy:
- Combination Therapy : When used alongside vinblastine, it achieved up to 75% inhibition of tumor growth in animal models .
- Non-cytotoxic Nature : Importantly, this compound did not exhibit cytotoxic effects on non-resistant cancer cell lines at concentrations up to 34 µM .
Neuroprotective Effects
Research indicates potential neuroprotective properties:
- Cholinergic and Adrenergic Modulation : this compound has been observed to non-competitively inhibit cholinergic responses, suggesting a role in managing neurodegenerative conditions .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is required to establish its efficacy against specific pathogens .
Data Tables
Case Study 1: Overcoming MDR in Breast Cancer
A study involving KB-V1 cells demonstrated that co-treatment with this compound and vinblastine led to a significant reduction in cell viability compared to controls, highlighting its potential as a co-adjuvant therapy for breast cancer patients exhibiting MDR.
Case Study 2: Neuroprotective Potential
In experiments with guinea pig ileum tissues, this compound's ability to modulate cholinergic responses suggests potential applications in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.
Eigenschaften
Molekularformel |
C30H37NO11 |
|---|---|
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
[6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C30H37NO11/c1-31-19-14-18(41-30(34)17-12-23(37-4)29(40-7)24(13-17)38-5)15-20(31)27(26(19)33)42-25(32)9-8-16-10-21(35-2)28(39-6)22(11-16)36-3/h8-13,18-20,26-27,33H,14-15H2,1-7H3/b9-8+ |
InChI-Schlüssel |
OWTUMFZGWWGYGZ-CMDGGOBGSA-N |
SMILES |
CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Isomerische SMILES |
CN1C2CC(CC1C(C2O)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CN1C2CC(CC1C(C2O)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Synonyme |
3alpha-(3,4,5-trimethoxybenzoyloxy)-6beta-(3,4,5-trimethoxycinnamoyloxy)-7betahydroxytropane pervilleine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















